molecular formula C6H10 B1624424 cis,cis-2,4-Hexadiene CAS No. 6108-61-8

cis,cis-2,4-Hexadiene

Cat. No.: B1624424
CAS No.: 6108-61-8
M. Wt: 82.14 g/mol
InChI Key: APPOKADJQUIAHP-GLIMQPGKSA-N
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Description

cis,cis-2,4-Hexadiene is an organic compound characterized by the presence of two conjugated double bonds in the cis configuration. This compound is a type of diene, which is a hydrocarbon containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis,cis-2,4-Hexadiene can be achieved through several methods. One common approach involves the use of alkyne hydroboration followed by a palladium-catalyzed cross-coupling reaction. This method ensures high stereoselectivity and yields the desired (2Z,4Z) configuration . Another method involves the stereospecific synthesis using ethyl (2Z)-3-bromopropenoate, which undergoes a series of reactions to form the desired diene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of palladium-catalyzed reactions is common due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

cis,cis-2,4-Hexadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming hexane derivatives.

    Substitution: The double bonds in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce hexane derivatives.

Scientific Research Applications

cis,cis-2,4-Hexadiene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of conjugated dienes in various chemical reactions.

    Biology: The compound can be used to investigate the effects of conjugated dienes on biological systems.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which cis,cis-2,4-Hexadiene exerts its effects involves its ability to participate in pericyclic reactions, such as the Diels–Alder reaction. This reaction involves the interaction of the diene with a dienophile to form a cyclohexene derivative . The molecular targets and pathways involved in these reactions are primarily related to the electronic structure of the conjugated double bonds.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E)-2,4-Hexadiene: This isomer has one cis and one trans double bond.

    (2E,4E)-2,4-Hexadiene: This isomer has both double bonds in the trans configuration.

    (2E,4Z)-2,4-Hexadiene: This isomer has one trans and one cis double bond.

Uniqueness

The (2Z,4Z) configuration of cis,cis-2,4-Hexadiene is unique due to the presence of two cis double bonds, which affects its reactivity and physical properties. This configuration can lead to different stereochemical outcomes in reactions compared to its isomers.

Properties

CAS No.

6108-61-8

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

(2Z,4Z)-hexa-2,4-diene

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3-,6-4-

InChI Key

APPOKADJQUIAHP-GLIMQPGKSA-N

Isomeric SMILES

C/C=C\C=C/C

SMILES

CC=CC=CC

Canonical SMILES

CC=CC=CC

Origin of Product

United States

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